BenchChemオンラインストアへようこそ!

3-(Hydroxymethyl)quinoxalin-2(1H)-one

Lipophilicity Drug-likeness Physicochemical profiling

3-(Hydroxymethyl)quinoxalin-2(1H)-one (CAS 41242-95-9) is a C3-hydroxymethyl-substituted quinoxalin-2(1H)-one heterocycle with molecular formula C9H8N2O2 and molecular weight 176.17 g/mol. It belongs to the quinoxalinone class, a privileged scaffold in medicinal chemistry with reported antibacterial, antiviral, anticancer, and anti-quorum sensing activities across numerous derivatives.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 41242-95-9
Cat. No. B3351993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)quinoxalin-2(1H)-one
CAS41242-95-9
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C(=N2)CO
InChIInChI=1S/C9H8N2O2/c12-5-8-9(13)11-7-4-2-1-3-6(7)10-8/h1-4,12H,5H2,(H,11,13)
InChIKeyQLVSLJAXURJSAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Hydroxymethyl)quinoxalin-2(1H)-one (CAS 41242-95-9): Physicochemical Profile and Procurement-Relevant Classification


3-(Hydroxymethyl)quinoxalin-2(1H)-one (CAS 41242-95-9) is a C3-hydroxymethyl-substituted quinoxalin-2(1H)-one heterocycle with molecular formula C9H8N2O2 and molecular weight 176.17 g/mol [1]. It belongs to the quinoxalinone class, a privileged scaffold in medicinal chemistry with reported antibacterial, antiviral, anticancer, and anti-quorum sensing activities across numerous derivatives [2]. Unlike the more common 3-alkyl or 3-aryl quinoxalinones, the primary alcohol at C3 introduces distinct hydrogen-bonding capacity and a synthetic handle for chemoselective derivatization. The compound is commercially available from multiple suppliers at purities ≥97% and is typically used as a synthetic intermediate, reference standard, or scaffold for further functionalization in drug discovery programs.

Why 3-(Hydroxymethyl)quinoxalin-2(1H)-one Cannot Be Replaced by Generic 3-Methyl- or Unsubstituted Quinoxalin-2(1H)-one in Research and Development


Quinoxalin-2(1H)-one derivatives are not functionally interchangeable despite sharing a common core. The C3 substituent governs lipophilicity, hydrogen-bonding capacity, metabolic susceptibility, and downstream derivatization options. The hydroxymethyl group in 3-(Hydroxymethyl)quinoxalin-2(1H)-one provides a primary alcohol that serves as both a hydrogen-bond donor and acceptor, enabling molecular recognition events and aqueous solubility profiles that the 3-methyl analog (CAS 14003-34-0) cannot replicate. Furthermore, the C3-hydroxymethyl substituent is a latent aldehyde/carboxylic acid via mild oxidation, offering orthogonal synthetic reactivity that is absent in 3-alkyl or 3-unsubstituted congeners [1]. Substituting this compound with a generic quinoxalinone would alter LogP, H-bond inventory, metabolic stability, and the accessible chemical space for SAR exploration, potentially invalidating structure-activity relationships established in lead optimization campaigns [2].

Quantitative Differentiation Evidence for 3-(Hydroxymethyl)quinoxalin-2(1H)-one Versus Closest Structural Analogs


Lipophilicity Reduction: XLogP3 of 0.6 Versus LogP 1.11 for 3-Methylquinoxalin-2(1H)-one

3-(Hydroxymethyl)quinoxalin-2(1H)-one exhibits a computed XLogP3 of 0.6, which is approximately 0.5 log units lower than the experimental/computed LogP of 1.11 for its closest structural analog, 3-methylquinoxalin-2(1H)-one (CAS 14003-34-0) [1]. This difference arises from the replacement of a hydrophobic methyl group (-CH3) with a polar hydroxymethyl group (-CH2OH), which adds a hydrogen-bond donor and increases topological polar surface area. The lower lipophilicity translates to improved predicted aqueous solubility and reduced non-specific protein binding, both of which are critical parameters in early-stage drug discovery for achieving favorable ADME profiles.

Lipophilicity Drug-likeness Physicochemical profiling

Enhanced Hydrogen-Bonding Capacity: 2 H-Bond Donors and 3 Acceptors Versus 1 Donor and 2 Acceptors for the 3-Methyl Analog

The target compound possesses 2 hydrogen-bond donors and 3 hydrogen-bond acceptors, compared to only 1 donor and 2 acceptors for 3-methylquinoxalin-2(1H)-one [1][2]. The additional donor arises from the hydroxyl proton of the -CH2OH group, and the additional acceptor from the hydroxyl oxygen. This expanded H-bond inventory enables more complex intermolecular interaction networks—critical for target binding, crystal packing, and solubility. In medicinal chemistry, each additional H-bond donor/acceptor pair can contribute approximately 0.5–1.5 kcal/mol to binding free energy when optimally satisfied in a protein-ligand complex.

Hydrogen bonding Molecular recognition Crystal engineering

Orthogonal Synthetic Reactivity: Selective Oxidation of Hydroxymethyl to Aldehyde or Carboxylic Acid Under Microwave Conditions

Goswami and Maity (2007) demonstrated that the 3-hydroxymethyl group in 2(1H)-quinoxalinone can be selectively oxidized under microwave-assisted conditions using selenium dioxide or sodium periodate, yielding 2(1H)-quinoxalinone via oxidative removal of the side chain [1]. By contrast, 3-methylquinoxalin-2(1H)-one is inert to these mild oxidation conditions and requires harsher reagents for any C3 functionalization. The authors also showed that manganese dioxide oxidation of unprotected 3-substituted sugar-quinoxalinone conjugates under microwave conditions produces the target compound in a one-step process, establishing a unique bidirectional synthetic entry: the hydroxymethyl group can be installed from sugar precursors and subsequently oxidized to aldehyde (3-formyl) or carboxylic acid (3-carboxy) derivatives for further elaboration.

Synthetic chemistry Chemoselective oxidation Derivatization

Aqueous Solubility Advantage Inferred from LogP Differential: Predicted ~3-Fold Higher Solubility Versus 3-Methyl Analog

Based on the Hansch solubility model (log S ≈ -1.07 × LogP + 0.67), the 0.51 log unit reduction in lipophilicity of 3-(Hydroxymethyl)quinoxalin-2(1H)-one (XLogP3 = 0.6) versus 3-methylquinoxalin-2(1H)-one (LogP = 1.11) predicts approximately 3-fold higher aqueous solubility for the target compound [1][2]. The PubChem computed LogP of 0.6 places the target compound well within the optimal range for oral bioavailability (LogP 0–3 per Lipinski's Rule of Five), while the methyl analog approaches the lower boundary. Additionally, the target compound has zero Rule-of-Five violations, with a molecular weight of 176.17 and only 1 rotatable bond, indicating favorable drug-like properties.

Aqueous solubility Biorelevant media Formulation

Commercial Availability at Defined Purity: ≥97% Assay Enabling Reproducible Procurement for Medicinal Chemistry

3-(Hydroxymethyl)quinoxalin-2(1H)-one is listed by multiple global suppliers at purities of 97–98% (HPLC), with catalog availability from MolCore (NLT 98%), Chemenu (97%), and other vendors . This is comparable to the availability of 3-methylquinoxalin-2(1H)-one (typically 95–98% from major suppliers). However, the target compound's polar hydroxymethyl group reduces its susceptibility to volatile organic impurities and enhances chromatographic separation from common synthetic byproducts, which can simplify quality control relative to more lipophilic analogs. The compound's ISO-certified supply chain (MolCore) provides batch-to-batch consistency suitable for GLP and preclinical studies.

Chemical procurement Quality control Reproducibility

Evidence-Based Application Scenarios Where 3-(Hydroxymethyl)quinoxalin-2(1H)-one Provides Measurable Advantage Over Analogs


Fragment-Based Drug Discovery Libraries Targeting Polar Binding Pockets

With XLogP3 = 0.6, 2 H-bond donors, and 3 H-bond acceptors, this compound is ideally suited for fragment libraries targeting polar enzyme active sites (e.g., kinases, proteases, metalloenzymes) where balanced hydrophilicity and hydrogen-bonding capacity are critical for initial hit identification. The 0.5 log unit lower lipophilicity versus 3-methylquinoxalin-2(1H)-one reduces the risk of non-specific hydrophobic binding, while the additional H-bond donor/acceptor pair increases the probability of forming directional interactions with protein residues. Fragment cocktails containing this compound can probe chemical space that alkyl-substituted quinoxalinones cannot access [3].

Chemoselective Late-Stage Derivatization in Quinoxalinone-Based Lead Optimization

The primary alcohol at C3 permits selective oxidation to the corresponding aldehyde (3-formylquinoxalin-2(1H)-one) or carboxylic acid (3-carboxyquinoxalin-2(1H)-one) under mild microwave-assisted conditions using MnO2, SeO2, or NaIO4 [3]. This enables parallel synthesis of three distinct chemotypes (alcohol, aldehyde, acid) from a single procurement, reducing the number of synthetic steps and allowing rapid SAR exploration around the C3 position. The 3-methyl analog cannot undergo analogous transformations, requiring de novo synthesis for each derivative. This orthogonally reactive handle is particularly valuable in time-sensitive hit-to-lead campaigns.

Aldehyde Oxidase Metabolic Probe Development and Substrate Profiling

Quinoxalinones bearing aldehyde or hydroxymethyl substituents at C3 are recognized substrates for aldehyde oxidase (AOX1, EC 1.2.3.1), a molybdenum-containing enzyme increasingly implicated in the Phase I metabolism of N-heterocyclic drugs [3]. The target compound, with its latent aldehyde functionality, can serve as a probe substrate for AOX activity assays or as a precursor for synthesizing AOX-stable analogs through oxidation-state manipulation. This application is not accessible to 3-methyl or 3-unsubstituted quinoxalinones, which lack the requisite oxidizable functional group. Researchers investigating AOX-mediated drug clearance can use this compound to benchmark metabolic liability in human liver cytosol or S9 fraction assays.

Aqueous-Based Bioassay-Compatible Reference Standards

The predicted ~3-fold higher aqueous solubility of 3-(Hydroxymethyl)quinoxalin-2(1H)-one compared to its 3-methyl analog (derived from the 0.51 LogP differential) makes it a superior choice for bioassays requiring minimal organic co-solvent [3]. In antimicrobial susceptibility testing, enzyme inhibition assays, or cell-based phenotypic screens, reduced DMSO carryover minimizes solvent-induced artifacts and cytotoxicity, improving data quality and reproducibility. Procurement of this compound as an analytical reference standard with defined purity (≥97%) further supports quantitative bioanalytical method development and validation in preclinical pharmacokinetic studies.

Quote Request

Request a Quote for 3-(Hydroxymethyl)quinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.